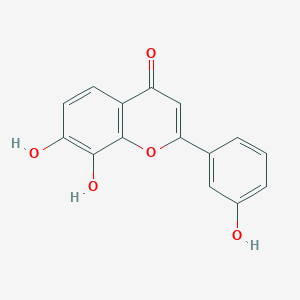

7,8,3'-三羟基黄酮

描述

7,8,3'-Trihydroxyflavone (7,8,3'-THF) is a naturally occurring flavonoid that is found in a variety of plants, including the plant species Eupatorium perfoliatum, Erythrina indica, and Ginkgo biloba. 7,8,3'-THF is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties, and has been the subject of numerous scientific studies.

科学研究应用

神经保护

7,8,3’-THF被确定为TrkB受体的强效小分子激动剂,对神经元的存活至关重要。 它在体外和体内保护螺旋神经节神经元免于退化方面显示出希望 . 该化合物有可能用于开发治疗神经退行性疾病的方法或保护创伤性损伤后神经元的完整性。

心脏保护

研究表明,7,8,3’-THF可以通过激活心脏细胞中的Akt信号通路来防止阿霉素(一种化疗药物)诱导的心脏毒性 . 这表明它有可能在癌症治疗期间保护心脏功能,从而降低心脏毒性副作用的风险。

耳鼻喉科

在耳鼻喉科领域,7,8,3’-THF因其对听觉系统的影响而被研究。 它已被证明可以保护螺旋神经节神经元(对听力至关重要),表明它可以用于旨在保护患有感觉神经性听力损失风险的个体听力的治疗方法 .

干细胞研究

已发现7,8,3’-THF能诱导人胚胎干细胞衍生心肌细胞的体内生长,突出了其在再生医学和干细胞研究中的潜在应用 . 这可能导致组织工程学和心脏病治疗方面的进步。

药理学

作为一种药理学剂,7,8,3’-THF对TrkB受体的激活意味着它可用于开发治疗各种神经疾病的药物。 它能够穿透血脑屏障,使其成为靶向大脑健康的口服药物的理想候选者 .

毒理学

在毒理学研究中,7,8,3’-THF已显示出对布比卡因诱导的神经毒性的保护作用,表明它在减轻局部麻醉剂对神经细胞的不利影响方面发挥作用 . 这对于开发更安全的麻醉方案可能很重要。

作用机制

Target of Action

The primary target of 7,8,3’-Trihydroxyflavone (7,8,3’-THF) is TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in neuronal survival and growth, synaptic function and plasticity, and neurotransmitter regulation .

Mode of Action

7,8,3’-THF acts as a small-molecule agonist of TrkB . It binds to TrkB and activates it, which leads to the initiation of downstream signaling pathways . Relative to tropoflavin, 7,8,3’-THF is 2–3-fold more potent in vitro as a TrkB agonist .

Biochemical Pathways

Upon activation by 7,8,3’-THF, TrkB triggers several downstream signaling cascades, including the PI3K/Akt and MAPK pathways . These pathways play critical roles in cell survival, growth, and differentiation . In addition, 7,8,3’-THF has been found to increase the activity of Akt and the protein levels of Mfn2 and HO-1 .

Pharmacokinetics

This makes 7,8,3’-THF a promising therapeutic agent for neurological disorders .

Result of Action

7,8,3’-THF has been shown to produce TrkB-dependent neuroprotective effects in mice . It promotes the survival of neurons and protects them from degeneration . In vitro, 7,8,3’-THF has been found to ameliorate oxidative stress and promote neurite regeneration .

Action Environment

The action of 7,8,3’-THF can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all impact the efficacy and stability of 7,8,3’-THF . .

安全和危害

The safety data sheet for 7,8,3’-Trihydroxyflavone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

生化分析

Biochemical Properties

7,8,3’-Trihydroxyflavone interacts with TrkB, the main receptor of BDNF . It is more potent than tropoflavin in vitro, indicating that a 3’-hydroxy group on the B-ring enhances TrkB agonistic activity .

Cellular Effects

7,8,3’-Trihydroxyflavone has been found to promote the survival of spiral ganglion neurons (SGNs) with high potency both in vitro and in vivo . The compound protected the SGNs in a TrkB-dependent manner, as its effects on SGNs disappeared when the TrkB was blocked .

Molecular Mechanism

7,8,3’-Trihydroxyflavone exerts its effects at the molecular level by acting as an agonist of the TrkB receptor . This interaction leads to the activation of the TrkB receptor and subsequently triggers downstream signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 7,8,3’-Trihydroxyflavone on SGNs have been observed over time in laboratory settings

Metabolic Pathways

The specific metabolic pathways that 7,8,3’-Trihydroxyflavone is involved in are not currently known. Given its role as a TrkB agonist, it may influence pathways involving BDNF and TrkB .

属性

IUPAC Name |

7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZSQGDOCUHCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350274 | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137502-84-2 | |

| Record name | 7,8,3'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

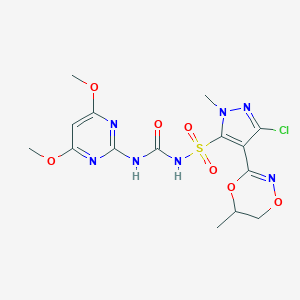

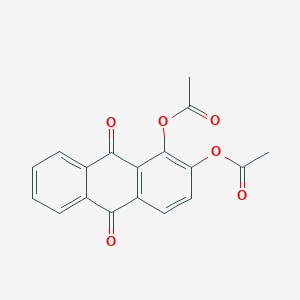

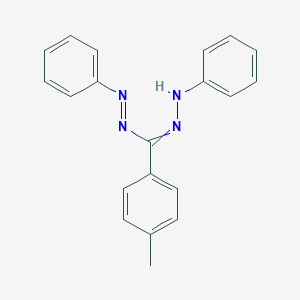

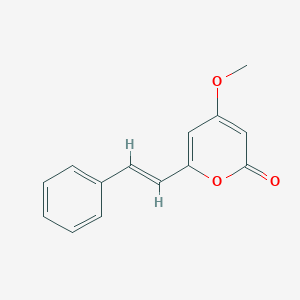

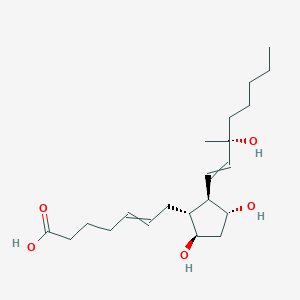

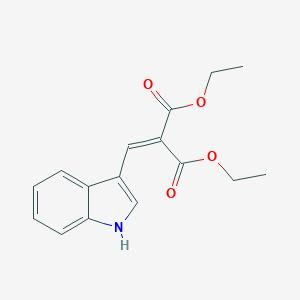

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)